molecular formula C15H9F2N5O B2758787 N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide CAS No. 1436043-66-1

N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B2758787
CAS No.: 1436043-66-1
M. Wt: 313.268
InChI Key: ATSHZNNWOZDHSL-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of cyano and difluorophenyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with an aryl aldehyde to form an intermediate, which then undergoes cyclization with tert-butyl isocyanide . This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The cyano and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of cyano and difluorophenyl groups enhances its potential as a therapeutic agent, particularly in cancer research .

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N5O/c16-9-1-2-10(11(17)7-9)12(8-18)21-15(23)13-14-20-4-6-22(14)5-3-19-13/h1-7,12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSHZNNWOZDHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=NC=CN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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